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Compound of Interest

Compound Name: BAY-5000

Cat. No.: B11930137

Disclaimer: This document summarizes the publicly available safety and toxicity information for
the research compound BAY-5000 and its active atropisomer, BAY-069. BAY-5000 is a racemic
mixture, with BAY-069 being the more potent inhibitor of Branched-Chain Amino Acid
Transaminases (BCAT1 and BCAT?2). Due to the limited public data on BAY-5000, this guide
focuses on the available information for BAY-069 as a surrogate. The toxicological properties of
these compounds have not been fully investigated. This guide is intended for researchers,
scientists, and drug development professionals and is not a substitute for a comprehensive
safety evaluation.

Introduction

BAY-5000 is a pyrimidinedione derivative that acts as an inhibitor of BCAT1 and BCAT2. These
enzymes are crucial in the catabolism of branched-chain amino acids (BCAAs), and their
inhibition is being explored for therapeutic potential in oncology. This guide provides a detailed
overview of the current understanding of the safety and toxicity profile of its active component,
BAY-069.

Non-Clinical Safety and Toxicity Data

Comprehensive toxicological studies on BAY-5000 or BAY-069 are not publicly available. The
following sections summarize the available in vitro and in vivo data for BAY-069.

In Vitro Safety Pharmacology
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A broad in vitro safety panel was conducted by Eurofins to assess the off-target activity of BAY-
069. Additionally, in-house panels for proteases and kinases were performed.

Table 1: In Vitro Safety and Selectivity of BAY-069

Assay Type Number of Targets Results Citation(s)

] "Clean (no relevant
Eurofins Safety Panel 77

activity >50%)"
In-house Protease 30 All IC50 > 10 uM; one
Panel hit at 6 pM
In-house Kinase 30 All IC50 > 7 uM; one
Panel hit at 2 uM
hERG 1 IC50 > 10 uM
Aspartate
Transaminases 2 IC50 > 50 uM
(GOT1/2)

Detailed experimental protocols for the Eurofins safety panel are proprietary to Eurofins.
Generally, such panels involve radioligand binding assays or enzymatic assays to determine
the percentage of inhibition of a compound at a fixed concentration (commonly 10 uM) against
a wide range of receptors, ion channels, transporters, and enzymes.

In Vivo Pharmacokinetics

Pharmacokinetic studies of BAY-069 have been conducted in rats and mice. These studies
provide insights into the absorption, distribution, metabolism, and excretion (ADME) of the
compound.

Table 2: In Vivo Pharmacokinetic Parameters of BAY-069 in Male Wistar Rats
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Intravenous (0.3

Parameter Oral (0.6 mg/kg) Citation(s)
mgl/kg)

Half-life (t%2) [h] Data not available Data not available

AUCnorm [kg-h/L] Data not available Data not available

Blood Clearance
(CLblood)

Low

Volume of Distribution
(Vss)

Moderate

Oral Bioavailability (F)

High
(%] J

Table 3: High-Dose In Vivo Pharmacokinetic Parameters of BAY-069 in Female NMRI Nude
Mice (Oral Administration)

Cmax,u /
AUCO-tlast o
Dose (mg/kg) Cmax,u (nM) IC50,u (US7MG  Citation(s)
(h*mglL)
cells)
25 16 17 0.047
50 53 46 0.13
100 270 130 0.36

Detailed protocols for these specific in vivo pharmacokinetic studies are not publicly available.
However, a general protocol for such studies in rodents is outlined below.

General Protocol for In Vivo Pharmacokinetic Studies in Rodents:

» Animal Model: Male/female rodents (e.g., Wistar rats, NMRI mice) of a specific age and

weight range are used.

e Housing and Acclimatization: Animals are housed in controlled environments (temperature,
humidity, light/dark cycle) and allowed to acclimatize for a specified period before the study.
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e Compound Administration:

o Intravenous (IV): The compound is formulated in a suitable vehicle and administered as a
bolus injection into a tail vein.

o Oral (PO): The compound is formulated in a suitable vehicle and administered via oral
gavage.

¢ Blood Sampling: Blood samples are collected at predetermined time points post-dosing from
the tail vein, saphenous vein, or via cardiac puncture (terminal).

e Sample Processing: Blood is processed to obtain plasma or serum, which is then stored
frozen until analysis.

e Bioanalysis: The concentration of the compound in the plasma/serum samples is determined
using a validated analytical method, typically liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

e Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate
pharmacokinetic parameters such as AUC, Cmax, t%, clearance, and volume of distribution
using non-compartmental analysis.

Mechanism of Action and Signaling Pathway

BAY-069 is a potent dual inhibitor of BCAT1 (cytosolic) and BCAT2 (mitochondrial). These
enzymes catalyze the reversible transamination of branched-chain amino acids (BCAAs:
leucine, isoleucine, and valine) to their corresponding branched-chain a-keto acids (BCKAS).
This is the first step in BCAA catabolism.

 To cite this document: BenchChem. [In-Depth Technical Guide: Safety and Toxicity Profile of

BAY-5000]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11930137#bay-5000-safety-and-toxicity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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